
Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’,4-Trichlorothiobenzanilide is a synthetic organic compound characterized by the presence of three chlorine atoms and a thiobenzanilide moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,4-Trichlorothiobenzanilide typically involves the chlorination of thiobenzanilide derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 3’,4’,4-Trichlorothiobenzanilide may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’,4’,4-Trichlorothiobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiobenzanilide derivatives with reduced chlorine content.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiobenzanilide derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
3’,4’,4-Trichlorothiobenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3’,4’,4-Trichlorothiobenzanilide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in biochemical studies.
Comparison with Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical properties and applications.
3,4,4’-Trichlorocarbanilide: Shares the trichlorinated benzene ring but differs in the functional groups attached, resulting in distinct chemical behavior and uses.
Uniqueness: 3’,4’,4-Trichlorothiobenzanilide is unique due to its specific arrangement of chlorine atoms and the presence of the thiobenzanilide moiety
Properties
CAS No. |
117013-65-7 |
|---|---|
Molecular Formula |
C13H8Cl3NS |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H8Cl3NS/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChI Key |
YTXOWKYHXFDMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)

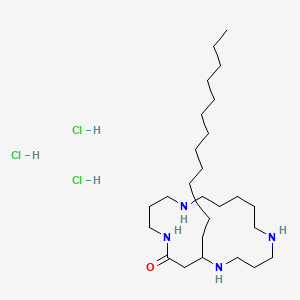

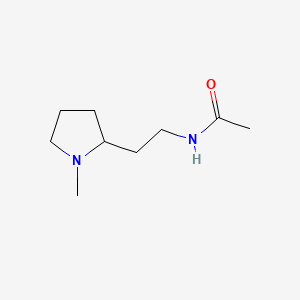
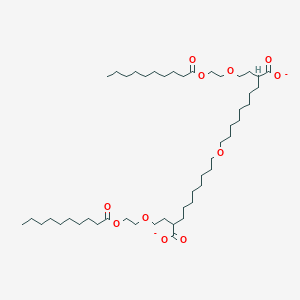

![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
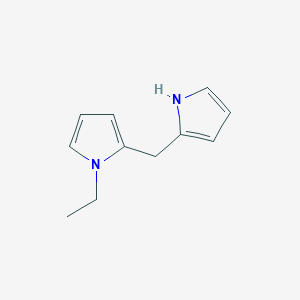
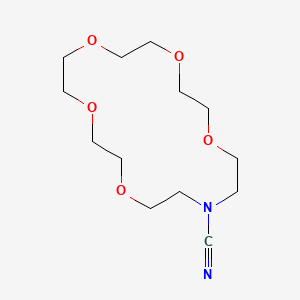

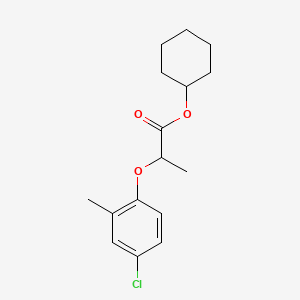
![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
